

Physicochemical properties of Vonoprazan Fumarate (solubility, pKa)

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An In-depth Technical Guide to the Physicochemical Properties of **Vonoprazan Fumarate**

Introduction

Vonoprazan Fumarate (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[1][2] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan competitively and reversibly inhibits the H+, K+-ATPase (proton pump) in gastric parietal cells.[1][3] Its efficacy and pharmacokinetic profile are intrinsically linked to its fundamental physicochemical properties, primarily its solubility and acid dissociation constant (pKa). This guide provides a detailed overview of these properties, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

Vonoprazan Fumarate is a white to off-white crystalline powder.[3] The formation of a salt with fumaric acid enhances the compound's stability and improves its solubility and dissolution rate, which are critical for its therapeutic performance.[4]

pKa (Acid Dissociation Constant)

Vonoprazan is a weak base, and its pKa value is a critical determinant of its behavior in physiological environments.[5] The high basicity allows it to concentrate in the acidic canaliculi of gastric parietal cells, contributing to its potent and sustained acid-suppressing effect.[6][7][8] Several pKa values have been reported in the literature, highlighting its alkaline nature.



Table 1: Reported pKa Values for Vonoprazan

pKa Value	Source Citation	
9.6	[6][8]	
9.37	[9]	
9.1 - 9.3	[5]	
9.06	[7][10][11]	

Solubility Profile

The solubility of **Vonoprazan Fumarate** is a key factor influencing its absorption and bioavailability. It exhibits pH-dependent solubility, with solubility increasing as the pH decreases.[12] Its solubility has been characterized in a range of organic solvents and aqueous media.

Table 2: Solubility of Vonoprazan Fumarate in Various Solvents

Solvent	Solubility Description	Source Citation
Dimethyl Sulfoxide (DMSO)	Soluble	[3][10][13][14]
Water	Very slightly soluble; <1 mg/mL	[3][10][12]
Methanol	Very slightly soluble / Limited solubility	[3][10]
N,N-Dimethylacetamide	Limited solubility	[3]
N,N-Dimethylformamide	Limited solubility	[3]
Ethanol (99.5%)	Slightly soluble	[3]
2-Propanol	Very low solubility	[3]
Acetone	Very low solubility	[3]
1-Octanol	Very low solubility	[3]
Acetonitrile	Very low solubility	[3]



Experimental Protocols

Standardized methodologies are employed to determine the pKa and solubility of active pharmaceutical ingredients (APIs). For sparingly soluble compounds like Vonoprazan, specific techniques are required.

Methodology for pKa Determination

Due to the poor water solubility of Vonoprazan, conventional potentiometric titration is not ideal. [15][16] Alternative methods such as potentiometry using co-solvents, UV-spectroscopy, and High-Performance Liquid Chromatography (HPLC) are more suitable. [15][17]

Reverse-Phase HPLC (RP-HPLC) Method:

This method is based on the differential retention behavior of the ionized and non-ionized forms of the analyte at various pH levels.[17][18]

- System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
- Mobile Phase Preparation: A series of mobile phases are prepared using buffers to cover a range of pH values (e.g., from pH 2 to pH 11). The organic modifier (e.g., acetonitrile) concentration is kept constant.
- Sample Preparation: A stock solution of Vonoprazan Fumarate is prepared in a suitable solvent (like DMSO) and then diluted with the mobile phase.
- Chromatographic Analysis: The sample is injected into the HPLC system for each mobile phase pH. The retention time is recorded.
- Data Analysis: A graph of retention time versus pH is plotted, which typically results in a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve.[18]

Methodology for Solubility Determination

The Saturation Shake-Flask method is the gold standard for determining equilibrium solubility. [19][20]



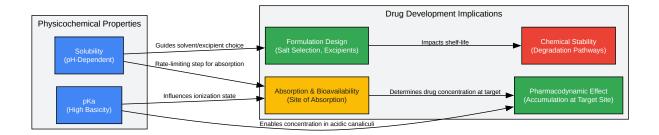
Equilibrium Shake-Flask Method:

This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[21][22]

- Medium Preparation: Prepare aqueous buffer solutions at a minimum of three pH conditions relevant to the physiological range, such as pH 1.2, 4.5, and 6.8.[22] The temperature should be maintained at 37 ± 1 °C.[21]
- Sample Addition: Add an excess amount of Vonoprazan Fumarate solid to flasks containing
 the prepared buffer solutions. The excess solid ensures that equilibrium with the saturated
 solution is achieved.[19]
- Equilibration: The flasks are sealed and agitated in a mechanical shaker or orbital shaker at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24 to 48 hours) until equilibrium is reached.[19][20] Equilibrium is confirmed when consecutive measurements from samples taken at different time points yield the same solubility value.[19]
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.
- Concentration Analysis: The concentration of Vonoprazan Fumarate in the clear supernatant is quantified using a validated, stability-indicating analytical method, such as HPLC.[21]
- pH Measurement: The pH of the saturated solution is measured and recorded after the experiment to ensure it has not deviated significantly.[19]

Visualizations Logical Relationship Diagram



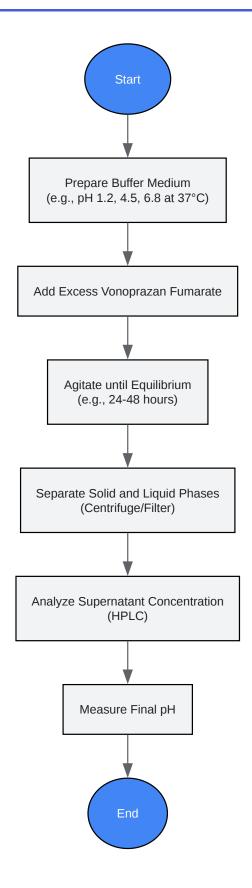


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Caption: Impact of Physicochemical Properties on Drug Development.

Experimental Workflow Diagram





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Caption: Workflow for Shake-Flask Solubility Determination.



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References

- 1. Vonoprazan fumarate | 1260141-27-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vonoprazan FuMarate | 881681-01-2 [chemicalbook.com]
- 4. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vonoprazan fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+-ATPase PMC [pmc.ncbi.nlm.nih.gov]
- 10. toku-e.com [toku-e.com]
- 11. Vonoprazan: A New Potassium-Competitive Acid Blocker PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Vonoprazan fumarate (CAS 881681-01-2) | Abcam [abcam.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. medwinpublishers.com [medwinpublishers.com]
- 17. pKa Value Determination Guidance 2024 PharmaeliX [pharmaelix.com]



- 18. academic.oup.com [academic.oup.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. who.int [who.int]
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